molecular formula C16H17NO2S B8251288 N-Allyl-N-(4-methoxybenzyl)thiophene-2-carboxamide

N-Allyl-N-(4-methoxybenzyl)thiophene-2-carboxamide

Cat. No.: B8251288
M. Wt: 287.4 g/mol
InChI Key: LZVQCJUZOSAHEX-UHFFFAOYSA-N
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Description

N-Allyl-N-(4-methoxybenzyl)thiophene-2-carboxamide is an organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a thiophene ring, a methoxyphenyl group, and a prop-2-enyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Allyl-N-(4-methoxybenzyl)thiophene-2-carboxamide typically involves the reaction of 4-methoxybenzylamine with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then reacted with allyl bromide to introduce the prop-2-enyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-Allyl-N-(4-methoxybenzyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N-Allyl-N-(4-methoxybenzyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Allyl-N-(4-methoxybenzyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-Allyl-N-(4-methoxybenzyl)thiophene-2-carboxamide can be compared with other similar compounds such as:

  • N-[(4-methoxyphenyl)methyl]-N-methylthiophene-2-carboxamide
  • N-[(4-methoxyphenyl)methyl]-N-ethylthiophene-2-carboxamide

These compounds share similar structural features but differ in the substituents attached to the nitrogen atom. The uniqueness of this compound lies in its prop-2-enyl group, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N-prop-2-enylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-3-10-17(16(18)15-5-4-11-20-15)12-13-6-8-14(19-2)9-7-13/h3-9,11H,1,10,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVQCJUZOSAHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(CC=C)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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